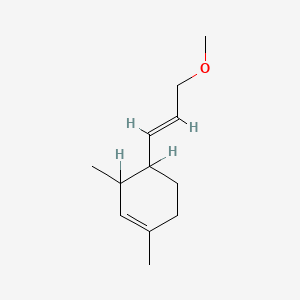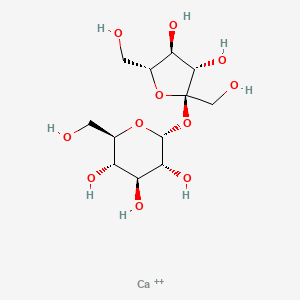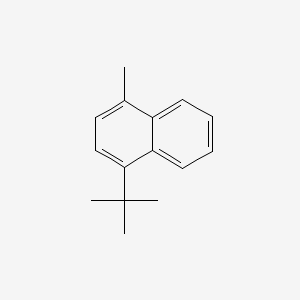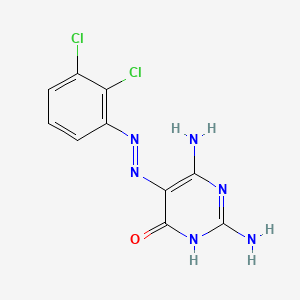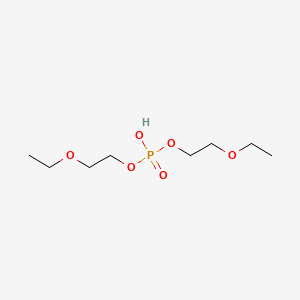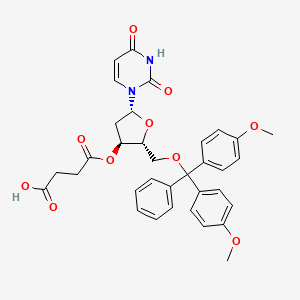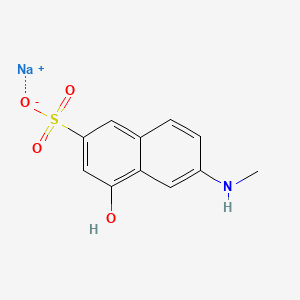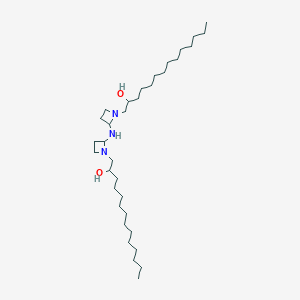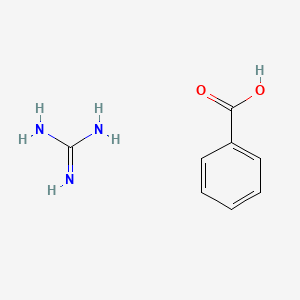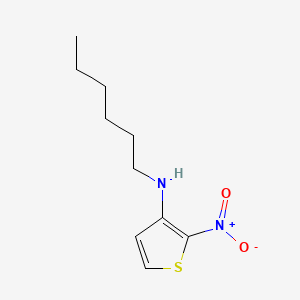
(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate is a complex organic compound with the molecular formula C42H83BO9 and a molecular weight of 742.91402 g/mol. It is also known by its IUPAC name, bis(2-hydroxy-3-octadecanoyloxypropoxy)borinic acid
Méthodes De Préparation
The synthesis of (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate involves several steps. The primary synthetic route includes the reaction of boric acid with 2-hydroxypropane-1,3-diol in the presence of a catalyst to form the hydroxyborylene intermediate. This intermediate is then reacted with stearic acid under controlled conditions to yield the final product. Industrial production methods typically involve large-scale batch processes in cleanroom environments to ensure high purity and quality.
Analyse Des Réactions Chimiques
(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boronic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the borinic acid group to boranes or borides.
Substitution: The hydroxy groups can undergo substitution reactions with halides or other nucleophiles, forming new derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of boron-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Used in the production of high-performance materials and as an additive in lubricants and cosmetics.
Mécanisme D'action
The mechanism of action of (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate involves its interaction with molecular targets through its hydroxy and borinic acid groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to form stable complexes with other molecules is key to its effectiveness in different applications.
Comparaison Avec Des Composés Similaires
Similar compounds to (Hydroxyborylene)bis(oxy(2-hydroxypropane-1,3-diyl)) distearate include:
Diethyl 5,5′-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate): Known for its use in pharmaceutical applications.
Bis(octadecanoic acid)(hydroxyboranediyl)bis[oxy(2-hydroxy-3,1-propanediyl)] ester: Another boron-containing compound with similar structural features.
The uniqueness of this compound lies in its specific combination of hydroxyborylene and distearate groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
93777-11-8 |
|---|---|
Formule moléculaire |
C42H83BO9 |
Poids moléculaire |
742.9 g/mol |
Nom IUPAC |
bis(2-hydroxy-3-octadecanoyloxypropoxy)borinic acid |
InChI |
InChI=1S/C42H83BO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(46)49-35-39(44)37-51-43(48)52-38-40(45)36-50-42(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,44-45,48H,3-38H2,1-2H3 |
Clé InChI |
BAFMIYLDXKJNPX-UHFFFAOYSA-N |
SMILES canonique |
B(O)(OCC(COC(=O)CCCCCCCCCCCCCCCCC)O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


